Pyrazine-2,3-dicarboxamide

Descripción general

Descripción

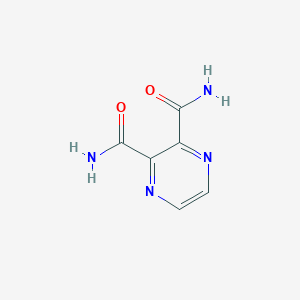

Pyrazine-2,3-dicarboxamide is a heterocyclic organic compound with the molecular formula C6H6N4O2. It is a derivative of pyrazine, characterized by the presence of two amide groups attached to the 2nd and 3rd positions of the pyrazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrazine-2,3-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dicyanopyrazine with ammonia or amines under suitable conditions. For example, 6-phenyl-2,3-dicyanopyrazine can be converted to 6-phenyl-pyrazine-2,3-dicarboxylic acid, which is then further reacted with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of diaminomaleonitrile as a starting material. This compound undergoes a series of reactions, including cyclization and amide formation, to produce this compound. The process involves the use of various reagents and catalysts to optimize yield and purity .

Análisis De Reacciones Químicas

Hydrolysis to Pyrazine-2-carboxamide-3-carboxylic Acid

Pyrazine-2,3-dicarboxamide undergoes selective hydrolysis in alkaline aqueous solutions to yield pyrazine-2-carboxamide-3-carboxylic acid . This reaction involves the cleavage of one carboxamide group while retaining the other, depending on reaction conditions and stoichiometry .

Reaction Mechanism and Conditions

-

Reagents : Strong aqueous alkali (e.g., NaOH, KOH, CaO, Na₂CO₃).

-

Temperature : 30–105°C, with optimal hydrolysis near 95–100°C .

-

Stoichiometry : At least 1 equivalent of alkali per mole of substrate. Excess alkali is avoided to prevent over-hydrolysis .

-

Acidification : Post-hydrolysis, the product is acidified (e.g., HCl, H₂SO₄) to precipitate the free carboxylic acid .

Table 1: Hydrolysis Reaction Conditions and Outcomes

Key Observations :

-

Sodium hydroxide and potassium hydroxide are preferred for faster reaction kinetics.

-

Calcium oxide requires higher temperatures but avoids excessive alkalinity .

Coordination Chemistry with Metal Ions

This compound derivatives act as ligands in coordination polymers. For example, N²,N³-bis(pyridin-4-ylmethyl)this compound (L1) reacts with silver(I) nitrate to form a 3D coordination polymer .

Reaction Details

-

Ligand Modification : The this compound backbone is functionalized with pyridylmethyl groups to enhance metal-binding capability .

-

Coordination Sites : Pyridyl nitrogen atoms coordinate with Ag⁺ ions, while the carboxamide groups stabilize the structure via hydrogen bonding .

-

Product : A silver-based coordination polymer with a three-dimensional architecture, confirmed by X-ray crystallography .

Structural Features of the Coordination Polymer

-

Hydrogen Bonding : Intra- and intermolecular N–H⋯O/N interactions stabilize the supramolecular structure .

-

Thermal Stability : The polymer retains integrity up to 250°C, as shown by thermogravimetric analysis .

Comparative Analysis of Alkali Effects

The choice of alkali significantly impacts hydrolysis efficiency and product purity:

Table 2: Alkali Performance in Hydrolysis

Critical Factor : Alkali strength must be sufficient to hydrolyze the carboxamide group without degrading the pyrazine ring .

Aplicaciones Científicas De Investigación

Antiviral Activity

Pyrazine-2,3-dicarboxamide has been investigated for its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects against flaviviruses, including Dengue virus and Yellow fever virus. For instance, a study reported that certain pyrazine derivatives demonstrated effective antiviral activity with EC50 values of 0.93 µM against Dengue virus and 3.47 µM against Yellow fever virus . These findings suggest that this compound could serve as a scaffold for developing new antiviral drugs.

Antimycobacterial Properties

The compound is also noted for its antimycobacterial activity. It has been synthesized and evaluated for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structure-activity relationship studies indicate that modifications to the pyrazine ring can enhance its biological activity, making it a candidate for further drug development .

Synthesis of Pyrazinamide

One of the primary applications of this compound is as an intermediate in the synthesis of pyrazinamide, a key drug used in the treatment of tuberculosis. The synthesis involves thermal decarboxylation processes that convert this compound into pyrazinamide efficiently . This transformation highlights the compound's importance in pharmaceutical manufacturing.

Development of Novel Compounds

Researchers have explored various synthetic pathways to create derivatives of this compound with enhanced properties. For example, modifications involving the introduction of different functional groups have been shown to improve the compound's solubility and bioactivity . Such derivatives are being studied for their potential applications in treating a range of diseases beyond tuberculosis.

Polymeric Materials

This compound has been incorporated into polymeric materials due to its ability to form hydrogen bonds and enhance thermal stability. The integration of this compound into polymers can lead to materials with improved mechanical properties and thermal resistance, making them suitable for various industrial applications .

Crystal Engineering

The crystal structures of pyrazine derivatives have been studied to understand their supramolecular interactions better. Research indicates that these compounds can form intricate three-dimensional networks through hydrogen bonding and π-π stacking interactions, which are crucial for designing new materials with specific properties .

Pesticidal Properties

Emerging research suggests that this compound may possess pesticidal properties. Studies are underway to evaluate its effectiveness as an agrochemical agent against various pests and pathogens affecting crops. The compound's potential as a biopesticide could contribute to sustainable agricultural practices by offering an alternative to conventional chemical pesticides .

Mecanismo De Acción

The mechanism of action of pyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound is believed to disrupt membrane energetics and inhibit membrane transport functions in bacteria. This is achieved through the formation of pyrazinoic acid, which interferes with fatty acid synthesis in the bacterial cell .

Comparación Con Compuestos Similares

Pyrazine-2,5-dicarboxamide: Similar structure but with amide groups at the 2nd and 5th positions.

Pyrazine-2,3-dicarboxylic acid: Oxidized form of pyrazine-2,3-dicarboxamide.

Pyrazine-2,3-diamine: Reduced form of this compound.

Uniqueness: this compound is unique due to its specific positioning of amide groups, which influences its chemical reactivity and biological activity. This positioning allows it to form specific metal complexes and exhibit distinct antimicrobial properties compared to its analogs .

Actividad Biológica

Pyrazine-2,3-dicarboxamide, also known as pyrazinamide (PZA), is a heterocyclic organic compound with the molecular formula CHNO. It is primarily recognized for its role in the treatment of tuberculosis (TB) and exhibits several biological activities that have garnered significant research interest. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary mechanism through which this compound exerts its effects involves its conversion to pyrazinoic acid (POA) within the bacterial cell. This transformation is facilitated by the enzyme pyrazinamidase/nicotinamidase in Mycobacterium tuberculosis. The active form, POA, disrupts the bacterium's membrane energetics and inhibits membrane transport functions at acidic pH levels, leading to growth inhibition of M. tuberculosis .

Target Pathways

- Cell Membrane Disruption : POA affects membrane potential and transport mechanisms.

- Inhibition of Fatty Acid Synthase I : this compound and its derivatives inhibit the activity of fatty acid synthase I (FAS I), essential for bacterial lipid synthesis .

This compound interacts with various biomolecules and has been shown to influence cellular processes including:

- Cell Signaling : Alters pathways related to cell growth and apoptosis.

- Gene Expression : Modulates expression levels of genes involved in metabolic processes.

- Cellular Metabolism : Affects energy production and utilization within cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties beyond its antitubercular effects. Studies have demonstrated its efficacy against various pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | High antimycobacterial activity | 1.56 |

| Staphylococcus aureus | Moderate antibacterial activity | 10.0 |

| Candida albicans | Antifungal activity | 5.0 |

Study 1: Antitubercular Efficacy

A study published in 2017 evaluated the antimycobacterial activity of various derivatives of this compound. The researchers found that certain derivatives exhibited enhanced potency against M. tuberculosis, with MIC values significantly lower than those of standard treatments .

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of this compound derivatives against dengue virus (DENV) and yellow fever virus (YFV). Compounds from this series showed promising results with EC values as low as 0.93 µM against DENV . These findings suggest potential applications in antiviral drug development.

Safety and Toxicity

While this compound is generally well-tolerated in clinical settings for TB treatment, some studies have indicated potential side effects including hepatotoxicity and gastrointestinal disturbances. Continuous monitoring during therapy is advised to mitigate these risks .

Propiedades

IUPAC Name |

pyrazine-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYZOQDDVSLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210656 | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-78-9 | |

| Record name | 2,3-Pyrazinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE-2,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1IC3QEXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.